Glucoevatromonoside

Description

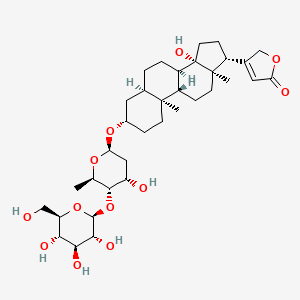

Structure

3D Structure

Properties

Molecular Formula |

C35H54O12 |

|---|---|

Molecular Weight |

666.8 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1 |

InChI Key |

BKLVUVLBSZAKIF-DQEYRRRMSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

glucoevatromonoside |

Origin of Product |

United States |

Isolation, Semisynthesis, and Biotransformation Methodologies of Glucoevatromonoside

Biotransformation Strategies for Glucoevatromonoside Production

Comparative Analysis of Biotransformation and Semisynthesis Yields

The following table summarizes the reported yields for these two methods:

| Production Method | Precursor | Yield (%) |

| Semisynthesis | Evatromonoside | 30 |

| Biotransformation | Evatromonoside | 18 |

Optimization of this compound Production in Plant Systems

Optimizing the production of cardenolides, including this compound, in plant systems involves understanding and manipulating various factors that influence their biosynthesis and accumulation. While the biosynthesis is fundamentally linked to morphological differentiation and genotype, numerous environmental factors can significantly impact plant productivity and secondary metabolite content. researchgate.netsemanticscholar.org Challenges exist in enhancing the production of these metabolites from plant in vitro systems and establishing sustainable large-scale biotechnological processes, partly due to the complexity of plant secondary metabolite pathways and the need for proper selection and optimization of bioreactor systems and bioprocess parameters. researchgate.nettandfonline.com

Strategies for enhancing secondary metabolite production in plant cell cultures include optimizing nutrient media, elicitation, metabolic engineering, and manipulating environmental conditions. tandfonline.commdpi.com

Influence of Environmental Factors on Cardenolide Content (e.g., Light Quality)

Environmental factors play a crucial role in the accumulation of cardenolides in plants. These factors include mineral nutrients, CO2 levels, water stress, and light conditions. researchgate.netsemanticscholar.org

Light quality, specifically different wavelengths, has been shown to influence cardenolide content in Digitalis species. Studies on Digitalis mariana cultivated in vitro under different light intensities and wavelengths have demonstrated this effect. researchgate.netresearchgate.net While different wavelengths may not significantly affect parameters like the number of shoots or shoot length, they can influence the accumulation of secondary metabolites. researchgate.net For instance, in Digitalis mariana, increased light intensity has been observed to lead to an increase in cardenolide content. researchgate.netresearchgate.net Combined red and blue light wavelengths have also been reported to encourage shoot biomass production and elevate total cardenolide contents in Digitalis mariana in vitro cultures. researchgate.netresearchgate.net Red and blue light are considered important for the biosynthesis of secondary metabolites due to their involvement in photosynthesis. researchgate.net Another study on Digitalis purpurea also indicated enhanced cardenolide production under different LED exposures in a plant factory setting. dntb.gov.uaagriculturejournals.cz

Other environmental factors like soil properties and micronutrient content can also affect cardenolide production in wild Digitalis populations. Negative correlations have been observed between cardenolide content and levels of certain elements like zinc and manganese in leaves, while a positive correlation was noted with iron content in young leaves. researchgate.net Additionally, cardenolide content has been negatively correlated with nitrogen, phosphorus, and potassium content in young leaves, but positively correlated with magnesium. researchgate.net Seasonal variations, influenced by environmental factors, also impact cardenolide levels in Digitalis obscura, with accumulation increasing in summer and decreasing in winter. nih.gov

| Environmental Factor | Influence on Cardenolide Content in Digitalis spp. (Examples) | Source(s) |

| Light Intensity | Increased intensity can increase cardenolide content. | researchgate.netresearchgate.net |

| Light Quality (Red/Blue) | Combinations can enhance content. | researchgate.netresearchgate.net |

| Leaf Micronutrients (Zn, Mn) | Negative correlation. | researchgate.net |

| Leaf Micronutrients (Fe, Mg) | Positive correlation (in young leaves for Fe). | researchgate.net |

| Soil Nutrients (N, P, K) | Negative correlation (in young leaves). | researchgate.net |

| Soil Nutrients (Mg) | Positive correlation. | researchgate.net |

| Season | Higher in summer, lower in winter. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Glucoevatromonoside

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex natural products like Glucoevatromonoside, providing detailed information about the carbon-hydrogen framework and connectivity. science.govresearchgate.netacs.orgekb.eg Extensive NMR data is crucial for providing structural proof. researchgate.netthieme-connect.com

One-Dimensional NMR (e.g., 1H, 13C)

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in determining the types of protons and carbons present in the molecule and their chemical environments. acs.orgekb.egworktribe.comacs.org The ¹H NMR spectrum provides information on the number of protons, their splitting patterns (indicating neighboring protons), and their chemical shifts, which are indicative of their electronic environment. For cardenolides, characteristic signals are observed for methyl groups on the steroid core and protons on the sugar rings and the butenolide moiety. worktribe.comacs.orgmdpi.com The ¹³C NMR spectrum reveals the number of distinct carbon atoms and their chemical shifts, providing insights into the different functional groups and the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to differentiate between methyl, methylene, methine, and quaternary carbons. ekb.egacs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are essential for establishing correlations between atoms and confirming the connectivity within the molecule. COSY (Correlation Spectroscopy) experiments reveal correlations between coupled protons, helping to trace proton networks. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) experiments establish correlations between protons and the carbons to which they are directly attached, aiding in the assignment of carbon signals. acs.org HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons separated by two or three bonds, which is invaluable for connecting different parts of the molecule, such as the steroid aglycone to the sugar moieties and the position of the lactone ring attachment. mdpi.com The application of these 2D NMR techniques allows for the comprehensive assignment of all proton and carbon signals and the confirmation of the proposed structure.

Mass Spectrometry (MS) and Tandem MS (MS/MS) in Structure Confirmation

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound, which are vital for confirming its elemental composition and structural subunits. science.govacs.orgekb.egacs.orgoup.comfrontiersin.orgfao.org High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the determination of the precise molecular formula. science.govfrontiersin.org

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique is particularly useful for elucidating the sequence of sugar units attached to the aglycone and identifying the aglycone itself based on characteristic fragmentation pathways. frontiersin.org LC-MS/MS experiments are commonly used for the identification of cardiac glycosides by comparing their fragmentation patterns and retention times with those of reference compounds or literature data.

Ultraviolet-Visible (UV-VIS) Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect chromophores within the this compound structure. Cardiac glycosides, including this compound, contain an α,β-unsaturated butenolide ring at the C-17 position of the steroid core. acs.orgctdbase.org This lactone ring exhibits a characteristic absorption maximum in the UV region, typically around 220 nm. ekb.egthieme-connect.com The presence of this absorption band in the UV-Vis spectrum provides spectroscopic evidence for the existence of the butenolide moiety in the molecule. ekb.eg

Chromatographic Coupling for Elucidation (e.g., LC/MS, LC-MS/MS, HPLC-DAD)

Chromatographic techniques coupled with spectroscopic detectors are indispensable for the isolation, separation, and analysis of this compound from complex biological extracts. Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is used to separate this compound from other co-occurring compounds based on their differential interactions with the stationary and mobile phases. ekb.egworktribe.comoup.comfrontiersin.orgfao.org

Coupling LC with MS (LC/MS) or tandem MS (LC-MS/MS) allows for the online separation and identification of compounds based on their chromatographic retention times and mass spectral data. science.govresearchgate.netoup.comfrontiersin.org This hyphenated technique is powerful for both targeted and untargeted analysis of cardiac glycosides in plant extracts. frontiersin.org HPLC coupled with a Diode Array Detector (DAD) is also utilized, providing UV-Vis spectra across a range of wavelengths for eluting compounds, which helps in their identification and purity assessment based on their characteristic UV absorption profiles. researchgate.networktribe.com

Stereochemical Analysis and Conformational Studies

The stereochemistry of this compound, particularly the configuration at the chiral centers within the steroid aglycone and the glycosidic linkages, is critical for its biological activity. researchgate.netdntb.gov.ua NMR spectroscopy provides valuable insights into the relative stereochemistry. For instance, the chemical shift of the C-19 carbon in the ¹³C NMR spectrum can indicate the stereochemistry at the C-5 position of the steroid. researchgate.net The coupling constants observed in the ¹H NMR spectrum can provide information about the dihedral angles between protons, aiding in the determination of the relative configuration of neighboring chiral centers and the conformation of the sugar rings and the steroid skeleton. mdpi.com The stereochemistry at C-17 in cardenolides is typically 17β, and this can be supported by characteristic ¹H NMR shifts of the proton at this position. worktribe.com While not specifically detailed for this compound in the provided snippets, techniques like X-ray crystallography can provide definitive information on the absolute stereochemistry and solid-state conformation for crystalline compounds. science.gov Conformational studies, often involving analysis of coupling constants and potentially computational methods, are important for understanding the preferred three-dimensional structure of this compound in solution, which can influence its interaction with biological targets.

Biosynthetic Pathways and Regulation of Glucoevatromonoside

Precursor Molecules and Enzymatic Transformations

The precise precursor molecules for glucoevatromonoside biosynthesis are part of the broader cardenolide biosynthetic pathway. Cholesterol is proposed as a substrate, undergoing approximately nine steps to form the steroidal core, digitoxigenin. oup.com This core is then modified through subsequent enzymatic reactions, including glycosylation, to produce various cardiac glycosides. oup.com Enzymatic glycosylation, the transfer of sugar moieties onto acceptor molecules, is a key process in the production of bioactive compounds like cardiac glycosides, often enhancing their bioactivity, solubility, and stability. mdpi.com

Linkages to Phytosterol and Cholesterol Biosynthesis

Research indicates a potential link between cardenolide biosynthesis and the pathways responsible for the synthesis of phytosterols (B1254722) and cholesterol. oup.comresearchgate.netresearchgate.net While cholesterol biosynthesis in plants has been studied, its exact pathway in Digitalis species remains under investigation. oup.com Phytosterols, which are abundant sterols in plants, differ from cholesterol by the presence of methyl or ethyl substitutions at C24. oup.commdpi.com They are synthesized from cycloartenol (B190886) through a series of enzymatic steps. oup.com

Role of Specific Enzymes (e.g., 3βHSD, P5βR/P5βR2)

Several enzymes are known to play crucial roles in the cardenolide biosynthetic pathway. Among these are 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductases (P5βR and P5βR2). oup.comresearchgate.netresearchgate.net 3βHSD is involved in the conversion of pregnenolone (B344588) to progesterone. researchgate.net Progesterone 5β-reductase (P5βR) is considered a key enzyme in the metabolism of progesterone to cardenolides, catalyzing the 5β-reduction of the Δ4 double bond of certain steroids. researchgate.netresearchgate.net Studies in Digitalis lanata have identified genes encoding for 3βHSD, P5βR, and P5βR2, and their expression has been investigated in relation to cardenolide accumulation. oup.comresearchgate.net

Correlation with Sterol Methyl Oxidases (SMO1, SMO3) and Sidechain Reductases (SSR1)

Genes involved in cholesterol and phytosterol biosynthesis, specifically C4 sterol methyl oxidase 1 (SMO1), C4 sterol methyl oxidase 3 (SMO3), and C24 sterol sidechain reductase 1 (SSR1), have shown a correlation in their expression levels with cardenolide increases in Digitalis lanata under certain conditions. oup.comresearchgate.netresearchgate.net SMO1 is likely specific to phytosterol biosynthesis, while SMO3 is likely specific to cholesterol biosynthesis in Digitalis lanata, similar to their roles in Solanum species. oup.comresearchgate.net SSR1 is thought to be involved in the biosynthesis of both cholesterol and phytosterols. oup.comresearchgate.net The correlation between the expression of these sterol biosynthetic genes and cardenolide levels suggests a link between these pathways. oup.comresearchgate.netresearchgate.net

Molecular Mechanisms Governing Cardenolide Accumulation

The molecular mechanisms governing cardenolide accumulation are not yet fully understood. oup.comnih.govresearchgate.net However, it is known that the synthesis and accumulation of secondary metabolites like cardenolides can be observed differentially in various plant tissues and organs, such as stems, roots, and leaves. Specific regulatory mechanisms and transport routes are believed to govern their biosynthesis. In Digitalis, there is evidence suggesting that secondary cardiac glycosides are converted to primary types by a specific enzyme and transported to cell vacuoles for storage, and then converted back to secondary types for transport to other tissues.

Stress-Induced Modulation of Biosynthetic Gene Expression

Cardenolide levels in Digitalis lanata have been observed to increase under various stress conditions, including treatments with methyl jasmonate (MJ), sorbitol, potassium chloride (KCl), and the salicylic (B10762653) acid analog 2,1,3-benzothiadiazole (B189464) (BTH). oup.comnih.govresearchgate.net While cardenolides are implicated in plant stress responses, the molecular mechanisms behind this stress-induced increase are largely unknown. oup.comnih.govresearchgate.net Studies have examined the expression of known cardenolide biosynthetic genes (3βHSD, P5βR, and P5βR2) and genes involved in sterol biosynthesis (SSR1, SMO1, and SMO3) in response to stress. oup.comresearchgate.netresearchgate.net The expression of 3βHSD correlated with cardenolide increases specifically during BTH treatment, while the expression of P5βR and P5βR2 did not consistently correlate with cardenolide levels under the tested stress conditions. oup.comresearchgate.netresearchgate.net However, the expression of SSR1, SMO1, and SMO3 showed a high correlation with the increase in total cardenolides after BTH treatment, suggesting that the stress-induced rise in cardenolides may be linked to cholesterol and phytosterol biosynthesis. oup.comresearchgate.netresearchgate.net

Chemical Derivatization and Analog Design of Glucoevatromonoside

Synthesis of Structurally Modified Glucoevatromonoside Derivatives

Synthesizing derivatives of this compound allows for the modification of its structural features, which can impact its physicochemical properties and biological interactions.

Peracetylated Glucose Hydroxyl Group Derivatives (e.g., GEVPG)

One approach to modifying this compound is the peracetylation of the hydroxyl groups on its glucose moiety. This compound containing peracetylated glucose hydroxyl groups (GEVPG) is a notable example of such a derivative. GEVPG has been synthesized, and its purity (greater than 98%) has been assessed using chromatographic and spectroscopic methods. researchgate.net The synthesis of GEVPG involves the modification of the glucose residues attached to the cardenolide core. ufmg.br

Strategies for Modulating Physicochemical Properties

Modifying the structure of this compound through derivatization can significantly alter its physicochemical properties, which are crucial for its handling and potential applications.

Impact of Derivatization on Aqueous Solubility for Research Applications

Derivatization, particularly peracetylation to form GEVPG, has a notable impact on the aqueous solubility of this compound. GEVPG is characterized by low water solubility. researchgate.net This low solubility can present a challenge for research applications, particularly those requiring administration in aqueous media. researchgate.netufmg.br Strategies such as encapsulation within liposomes have been explored to overcome the low aqueous solubility of GEVPG, allowing for its potential systemic administration in research settings. researchgate.netufmg.brresearchgate.net Liposomal formulations of GEVPG have demonstrated adequate properties for in vivo studies, including appropriate mean diameter, polydispersity index, and zeta potential, along with good stability. ufmg.br

Relationship between Structural Modifications and Biological Activity Profiles

The structural modifications introduced through derivatization and semisynthesis can influence the biological activity profile of this compound and its analogues. Studies investigating the structure-activity relationship (SAR) of cardenolides, including semisynthetic derivatives, aim to understand how specific structural features correlate with biological effects. researchgate.netresearchgate.net For instance, the presence of an α,β-unsaturated lactone ring at C-17, a β-hydroxyl group at C-14, and C-3β-OR substituents have been considered important for certain biological activities. researchgate.net Glycosylation patterns can also influence activity, with monoglycosides sometimes showing higher activity than their genins. researchgate.net Modifications such as the introduction of an aldehyde group at C-19 or a C-5β-OH group have also been shown to affect biological activity. researchgate.net These studies highlight that targeted structural changes can lead to derivatives with altered or enhanced biological activities compared to the parent compound.

Molecular and Cellular Mechanisms of Action of Glucoevatromonoside

Primary Molecular Target: Na+/K+-ATPase α-Subunit Binding and Inhibition

Glucoevatromonoside, like other cardiac glycosides, exerts its primary effects by binding to and inhibiting the Na+/K+-ATPase. researchgate.netmdpi.comresearchgate.net This enzyme, also known as the sodium-potassium pump, is a heteromeric protein complex embedded in the cell membrane, crucial for pumping three sodium ions out of the cell and two potassium ions into the cell, utilizing energy from ATP hydrolysis. mdpi.comfrontiersin.org The binding of cardiac glycosides, including this compound, occurs at a specific site on the α-subunit of the Na+/K+-ATPase, typically on the extracellular surface. frontiersin.orgnih.gov This binding event leads to the inhibition of the enzyme's pumping activity. researchgate.netmdpi.comresearchgate.net Studies have shown that this compound can inhibit Na+/K+-ATPase activity in various cell types, including lung cancer cells, and in purified enzyme preparations at nanomolar concentrations. researchgate.net The inhibition rate has been shown to correlate with the bioactivity of similar compounds against cancer cells and viral replication. researchgate.netcolab.ws

Computational Docking Analysis of Binding Interactions

Computational docking studies have been employed to investigate the binding interactions between this compound and the Na+/K+-ATPase α-subunit. These analyses predict that this compound binds within the cavity of the extracellular ion pathway of the α-subunit, the same region where other cardiac glycosides bind. nih.govnih.gov The five-membered lactone ring of this compound is predicted to be situated in a deeper part of this cavity, while the steroid core is stabilized through interactions with the transmembrane helices αM1-6. nih.govnih.gov The orientation of the steroid core's α-surface is suggested to be towards the hydrophobic side chains of αM4-6. nih.gov These computational findings support the experimental observations of high-affinity binding of this compound to the Na+/K+-ATPase α-subunit. nih.govresearchgate.net

Conformational Changes Induced upon Binding

While specific details on the conformational changes induced in the Na+/K+-ATPase upon this compound binding are not extensively detailed in the provided search results, the general mechanism of cardiac glycoside binding to the Na+/K+-ATPase involves trapping the enzyme in a specific phosphorylated conformation (E2-P). frontiersin.orgnih.gov This binding event prevents the dephosphorylation of the enzyme, thereby inhibiting its ability to transport ions across the membrane. nih.gov The sugar components of cardiac glycosides, although not essential for binding or pump inhibition, can influence the dissociation rate of the glycoside from the enzyme, stabilizing the interaction. nih.gov

Intracellular Ion Flux Alterations and Their Consequences

The inhibition of the Na+/K+-ATPase by this compound disrupts the normal ion gradients across the cell membrane, leading to alterations in intracellular ion concentrations. mdpi.comnih.govnih.govphysiology.org

Increased Intracellular Sodium and Calcium Concentrations

Inhibition of the Na+/K+-ATPase by cardiac glycosides, including this compound, results in a decrease in the efflux of sodium ions from the cell and a reduction in the influx of potassium ions into the cell. nih.govmdpi.com This leads to an increase in intracellular sodium concentration. researchgate.netfrontiersin.orgnih.govmdpi.com The elevated intracellular sodium concentration, in turn, affects the sodium-calcium exchanger (NCX), a membrane protein that typically uses the sodium gradient to extrude calcium from the cell. mdpi.comcvphysiology.com With a reduced sodium gradient, the NCX's ability to remove calcium is impaired, leading to an increase in intracellular calcium concentration. researchgate.netnih.govmdpi.comcvphysiology.com These changes in intracellular sodium and calcium levels are a hallmark of Na+/K+-ATPase inhibition by cardiac glycosides. researchgate.netfrontiersin.orgnih.govmdpi.com

Altered Intracellular Potassium Concentrations in Viral Inhibition

Alterations in intracellular potassium concentrations also play a role in the biological effects of this compound, particularly in the context of viral inhibition. Studies on the anti-herpes simplex virus (HSV) activity of this compound suggest that its inhibitory effect on viral protein synthesis and viral spread may be linked to a reduction in intracellular potassium concentration. researchgate.netnih.govnih.gov Potassium ions are essential for viral protein synthesis, and the inhibition of the Na+/K+-ATPase by this compound leads to a decrease in intracellular potassium levels. nih.govresearchgate.netnih.govufmg.br This altered potassium concentration creates an unfavorable environment for viral replication by interfering with the host translational machinery. nih.gov

Downstream Signaling Pathway Modulation

Beyond its direct effect on ion transport, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling pathways. researchgate.netnih.govfrontiersin.org The Na+/K+-ATPase is recognized as a signal transducer capable of relaying messages from the plasma membrane to the nucleus through protein-protein interactions. nih.gov

The inhibition of Na+/K+-ATPase and the subsequent changes in intracellular ion concentrations can modulate various signaling cascades. These include pathways such as the Src-mediated signaling pathway, which is linked to the Na+/K+-ATPase α1 subunit and can influence downstream targets like NF-κB. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com NF-κB is a transcription factor that plays a role in various cellular processes, including inflammation and cell survival, and its activity can be affected by cardiac glycosides. mdpi.comnih.govfrontiersin.org

Other signaling pathways potentially modulated by cardiac glycosides through Na+/K+-ATPase interaction and ion flux alterations include the PI3K/Akt/mTOR pathway and the MAPK/ERK cascade. nih.govmdpi.commdpi.commdpi.complos.orgnajah.edu These pathways are involved in regulating cell growth, proliferation, survival, and apoptosis. nih.govmdpi.commdpi.complos.orgnajah.edu For instance, some cardiac glycosides have been shown to modulate the activity of transcription factors like AP-1 and modulate the expression of proteins involved in cell cycle regulation (e.g., cyclin B1, p53) and apoptosis (e.g., caspases). researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.net The specific downstream signaling events triggered by this compound can vary depending on the cell type and context. nih.govcapes.gov.br

Effects on Cell Proliferation Pathways

This compound (GEV) has been shown to reduce the proliferation and viability of various cell types, including lung cancer cells (A549) and acute myeloid leukemia cells (U937). frontiersin.orgnih.gov Studies indicate that GEV exerts antiproliferative effects in a concentration- and time-dependent manner in A549 cells. nih.gov This reduction in proliferation is concomitant with the accumulation of cell death. nih.gov

Modulation of Cell Cycle Progression (e.g., G2/M Arrest)

GEV triggers differential cell cycle inhibition depending on the cell type. In A549 lung cancer cells, GEV induces an accumulation of cells in the G2/M phase after 24 and 48 hours of treatment. frontiersin.orgnih.gov This G2/M arrest is accompanied by a decrease in the percentage of cells in the G1 phase and a slight increase in the sub-G0/G1 phase. frontiersin.orgnih.gov In contrast, in U937 acute myeloid leukemia cells, GEV at a concentration of 100 nM leads to a significant accumulation of cells in the sub-G0/G1 phase after 24 and 48 hours, with a corresponding decrease in G1 phase cells. nih.gov

The following table summarizes the effect of GEV on cell cycle distribution in A549 cells:

| Treatment (nM) | Time (h) | SubG0/G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| DMSO (Control) | 24 | - | - | - | - |

| GEV 10 | 24 | - | - | - | - |

| GEV 50 | 24 | ~8 | ~45 | ~25 | ~22 |

| GEV 100 | 24 | ~10 | ~35 | ~20 | ~35 |

| DMSO (Control) | 48 | - | - | - | - |

| GEV 10 | 48 | - | - | - | - |

| GEV 50 | 48 | ~10 | ~30 | ~20 | ~40 |

| GEV 100 | 48 | ~15 | ~25 | ~15 | ~45 |

Note: Data is approximate based on graphical representation in source frontiersin.orgnih.gov. Actual percentages may vary slightly. The percentages for DMSO and GEV 10 nM at 24 and 48 hours were not explicitly stated as significantly different from control in the provided text snippets for inclusion in the table, though the text mentions G2/M accumulation at 24 and 48h in A549 cells treated with GEV. frontiersin.orgnih.gov

Regulation of Cyclin B1 and p53 Expression

Associated with the cell cycle modulation, GEV affects the expression levels of key cell cycle regulatory proteins. In A549 cells, GEV treatment leads to the downregulation of cyclin B1 and p53 expression. frontiersin.orgnih.gov Cyclin B1 levels showed an initial accumulation at 10 nM GEV, followed by a reduction at higher concentrations (50 and 100 nM) as early as 12 hours. frontiersin.orgnih.gov p53 was downregulated at all tested concentrations as early as 12 hours. frontiersin.orgnih.gov This downregulation of cyclin B1 and p53 is observed in A549 cells but not in U937 cells, highlighting cancer-type specific responses. frontiersin.orgresearchgate.netcapes.gov.br

The following table summarizes the qualitative effect of GEV on Cyclin B1 and p53 expression in A549 cells:

| Treatment (nM) | Time (h) | Cyclin B1 | p53 |

| DMSO (Control) | 24 | Normal | Normal |

| GEV 10 | 24 | Accumulation | Downregulation |

| GEV 50 | 24 | Reduction | Downregulation |

| GEV 100 | 24 | Reduction | Downregulation |

| DMSO (Control) | 48 | Normal | Normal |

| GEV 10 | 48 | - | Downregulation |

| GEV 50 | 48 | Reduction | Downregulation |

| GEV 100 | 48 | Reduction | Downregulation |

Note: Based on Western blot analysis described in source frontiersin.orgnih.gov. "Normal" indicates expression levels comparable to control. "Accumulation" and "Reduction" indicate changes relative to control.

Impact on Apoptosis-Related Pathways (Caspase-Dependent and Independent)

GEV induces cell death through different modalities depending on the cancer cell type. frontiersin.orgnih.gov In A549 lung cancer cells, GEV-induced cell death was found to be largely caspase-independent, although caspase-mediated phosphatidylserine (B164497) exposure was identified in selected subpopulations. frontiersin.orgnih.gov This non-canonical cell death in A549 cells culminates in severe morphological alterations. frontiersin.orgnih.gov Inhibitors of calpain, cathepsin, parthanatos, or necroptosis did not protect cells against GEV-induced death in A549 cells. frontiersin.orgnih.govcapes.gov.br

In contrast, GEV triggers caspase-dependent apoptosis in U937 acute myeloid leukemia cells. frontiersin.orgnih.govresearchgate.net In U937 cells, GEV treatment leads to an accumulation of cells in the subG0 phase, which is indicative of apoptosis. frontiersin.orgnih.gov Western blot analysis showed cleavage of caspase-3 in U937 cells treated with GEV. researchgate.net The induction of cell death in U937 cells was also evaluated by Hoechst staining, showing fragmented nuclei characteristic of apoptosis. researchgate.net

Role in Autophagy Modulation

The effect of GEV on autophagy appears to be cell-type specific. In A549 cells, the non-canonical cell death induced by GEV was not preceded or accompanied by an exacerbation of autophagy. frontiersin.orgnih.govnih.gov In the presence of GEV, markers of autophagic flux, such as LC3I-II conversion, were impacted, even when bafilomycin A1 was present. frontiersin.orgnih.govnih.gov Western blot analysis of A549 cells treated with GEV showed effects on LC3-II, p62, and beclin-1 protein levels. researchgate.netresearchgate.net Some research suggests that GEV potently inhibits autophagy in A549 cells. researchgate.netresearchgate.net

Mechanisms of Antiviral Activity

Inhibition of Viral Protein Synthesis (e.g., HSV-1, HSV-2)

This compound has demonstrated potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govfrontiersin.org Its antiviral effects are observed when added up to 12 hours post-infection, suggesting an interference with later stages of the viral replication cycle. nih.govresearchgate.net The mechanism of action appears to involve the inhibition of viral protein synthesis, including key proteins such as ICP27, UL42, gB, and gD. nih.govfrontiersin.orgresearchgate.net

Studies suggest that this inhibition of viral protein synthesis is correlated with the inhibition of Na+/K+-ATPase activity by this compound. nih.govresearchgate.netnih.gov The inhibition of this enzyme leads to a reduction in intracellular K+ concentration, which is essential for the synthesis of several enzymes, including those involved in viral protein synthesis. nih.govscribd.com This interference with the cellular electrochemical gradient is thought to contribute to the mechanism of viral inhibition. nih.govresearchgate.net Additionally, GEV has been shown to block virus release and reduce viral cell-to-cell spread. nih.govfrontiersin.orgresearchgate.net

The following table lists the viral proteins whose synthesis is inhibited by this compound:

| Viral Protein | Type | Function (General) |

| ICP27 | Immediate Early | Essential for viral gene expression and regulation. nih.govfrontiersin.orgresearchgate.net |

| UL42 | Early | DNA polymerase processivity factor. nih.govfrontiersin.orgresearchgate.net |

| gB | Late | Envelope glycoprotein (B1211001) involved in viral entry and cell-to-cell spread. nih.govfrontiersin.orgresearchgate.net |

| gD | Late | Envelope glycoprotein involved in viral entry. nih.govfrontiersin.orgresearchgate.net |

Blockage of Viral Release and Cell-to-Cell Spread

This compound has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) at low concentrations. nih.govresearchgate.net Its antiviral effects appear to involve the inhibition of viral protein synthesis and the blockage of virus release. nih.govresearchgate.net This cardenolide has also been reported to reduce viral cell-to-cell spread. nih.govresearchgate.netfrontiersin.org The mechanism behind the blockage of viral release by cardiac glycosides, including this compound, is not yet fully elucidated, but studies suggest it may be linked to their activity on the Na/K-ATPase pump and subsequent alterations in cellular electrochemical gradients, which are important for viral protein synthesis and propagation. nih.govresearchgate.netnih.gov

Interference with Viral Polymerase Complex Formation (e.g., Influenza A Virus)

While the provided search results specifically mention the interference of semisynthetic cardenolide derivatives (C10 and C11) with the influenza A virus (IAV) polymerase complex formation, they also broadly discuss cardiac glycosides and their antiviral mechanisms, including effects on viral protein translation and interference with host translational machinery like the Na/K-ATPase. nih.govmdpi.comnih.gov The IAV polymerase complex, composed of subunits PB1, PB2, and PA, along with nucleoprotein (NP) and viral RNA (vRNA), forms the viral ribonucleoprotein (vRNP) complex essential for viral transcription and replication. nih.govfrontiersin.orgnih.gov Proper assembly of these subunits is required for polymerase function. nih.gov Interference with the assembly of this complex can impair polymerase activity and reduce viral replication. nih.gov Although direct studies on this compound's specific interference with the IAV polymerase complex formation were not explicitly detailed in the provided snippets, the broader context of cardiac glycosides affecting viral protein synthesis and host cellular machinery suggests a potential area of investigation. nih.govmdpi.com

Selectivity of Action in in vitro Cellular Models (e.g., Cancer vs. Non-Cancerous Cells)

This compound has demonstrated cytotoxic potential at nanomolar concentrations and has shown selectivity for certain cancer cell models when evaluated against non-cancerous human cells in vitro. nih.gov Studies have evaluated its cytotoxic potential in a panel of cancerous versus non-cancerous human cells. nih.gov For instance, this compound was found to be cytotoxic at nanomolar concentrations and presented selectivity for lung cancer cell models such as H1299, H1573, H1975, and A549, showing lower toxicity towards non-cancerous cell types like lung MRC-5 cells and peripheral blood mononuclear cells (PBMCs). capes.gov.brnih.gov Specifically, after 48 hours of treatment, this compound was significantly more selective to A549 cells compared to PBMCs and MRC-5 cells. nih.gov

The cytotoxic effects and selectivity can be cancer type-specific. capes.gov.brnih.gov For example, this compound induced caspase-dependent apoptosis in U937 acute myeloid leukemia cells, while triggering caspase-independent cell death in A549 lung cancer cells, highlighting differential cell death induction based on the cancer cell context. capes.gov.brresearchgate.netfrontiersin.org It has also been reported to suppress the proliferation and viability of lung cancer cells and induce apoptosis. researchgate.netresearchgate.net In colorectal cancer cells, studies suggest it may cause apoptosis through both p53-dependent and independent mechanisms, validated by a caspase-dependent mechanism. mdpi.com

The selectivity towards cancer cells is a notable characteristic of certain cardiac glycosides, including this compound. mdpi.comresearchgate.net This differential toxicity suggests a potential therapeutic window for this compound in cancer treatment. capes.gov.brnih.govfrontiersin.org

The following table summarizes some of the in vitro cytotoxicity data for this compound against various cell lines:

| Cell Type | Cell Line | IC (nM) |

| Non-small cell lung cancer (carcinoma) | H1299 | 15.3 ± 1.5 |

| Lung adenocarcinoma (from a metastatic site) | H1573 | 17.4 ± 3.3 |

| Epithelial lung carcinoma | A549 | 19.3 ± 4.5 |

| Non-small cell lung cancer (adenocarcinoma) | H1975 | 19.5 ± 5.9 |

| Acute myeloid leukemia | U937 | 19.0 ± 5.9 |

| Neuroblastoma (neuronal origin) | SH-SY5Y | 32.9 ± 16.0 |

| T lymphoblastoid cells | Jurkat | 35.2 ± 9.8 |

| Chronic myelogenous leukemia | K562 | 39.1 ± 3.3 |

| Burkitt lymphoma | RAJI | 53.0 ± 4.2 |

| Neuroblastoma (stromal origin) | SK-N-AS | 56.5 ± 7.0 |

| Non-small cell lung cancer (adenocarcinoma) | H1437 | 63.0 ± 24.3 |

| Colorectal adenocarcinoma | HT-29 | 120.8 ± 7.7 |

| Normal fibroblast-like lung cells | MRC-5 | 161.9 ± 13.7 |

| Normal peripheral blood mononuclear cells | PBMC | 869.3 ± 178.6 |

Data derived from research evaluating the effect of this compound on cancer and non-cancer cell growth. nih.gov IC values represent the compound concentration needed to inhibit 50% of cell growth compared to untreated controls and are presented as mean ± SD of three independent experiments. nih.gov

This data illustrates the differential sensitivity of various cell lines to this compound, supporting its observed selectivity towards certain cancer cell types over normal cells in vitro. nih.gov

Computational and Theoretical Studies of Glucoevatromonoside

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as glucoevatromonoside) when bound to a protein target, aiming to predict the strength of the association or binding affinity. Studies involving this compound have utilized molecular docking to investigate its interaction with key biological targets, notably the Na+/K+-ATPase enzyme. nih.govmdpi.com This method helps in visualizing the binding pose and identifying crucial interactions between the compound and the protein binding site. bonviewpress.com

Na+/K+-ATPase Binding Site Characterization

This compound, a cardenolide, has been shown through computational docking to exhibit high-affinity binding to the α subunit of the Na+/K+-ATPase. nih.govnih.gov The Na+/K+-ATPase is a well-established target for cardiac glycosides, a class of compounds to which this compound belongs. researchgate.netnih.gov

Docking simulations using crystal structures of the Na+/K+-ATPase complexed with other cardiac glycosides, such as ouabain, bufalin, and digoxin (B3395198) (PDB IDs: 4HYT, 4RES, 4RET), have been employed to predict the binding mode of this compound. nih.govresearchgate.net These analyses predicted that this compound binds within the cavity of the extracellular ion pathway in the α subunit, which is the known binding site for cardiac glycosides. nih.govmdpi.com

The predicted affinity energies of this compound in different Na+/K+-ATPase complex structures were found to be comparable to those calculated for the original complexed ligands. For instance, predicted affinity energies for this compound were around -11.3 kcal/mol, -11.0 kcal/mol, and -11.4 kcal/mol when docked into structures originally bound to ouabain, bufalin, and digoxin, respectively. These values were in close agreement with the calculated energies for the original ligands (-11.1 kcal/mol, -11.1 kcal/mol, and -16.3 kcal/mol, respectively). nih.gov The docking results indicated a high-affinity interaction between this compound and the Na+/K+-ATPase, similar to control cardiac glycosides. nih.gov

Further characterization of the binding site revealed that the lactone ring of this compound is predicted to be embedded in the deeper part of the cavity, while the steroid core interacts with the transmembrane helices αM1-6. mdpi.com The α-surface of the steroid core is oriented towards the hydrophobic side chains of αM4-6. mdpi.com

The following table summarizes representative docking affinity energies:

| Na+/K+-ATPase Structure (PDB ID) | Original Ligand | Predicted this compound Affinity Energy (kcal/mol) | Calculated Original Ligand Affinity Energy (kcal/mol) |

|---|---|---|---|

| 4HYT | Ouabain | -11.3 | -11.1 |

| 4RES | Bufalin | -11.0 | -11.1 |

| 4RET | Digoxin | -11.4 | -16.3 |

These docking studies provide computational evidence supporting the Na+/K+-ATPase as a primary molecular target for this compound and offer insights into the specific interactions governing its binding. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish mathematical relationships between the structural features of compounds and their biological activities or physicochemical properties, respectively. nih.govresearchgate.net These models allow for the prediction of the activity or property of new or untested compounds based on their molecular structure. nih.govresearchgate.netmdpi.com

While specific detailed QSAR or QSPR models developed solely for this compound were not extensively detailed in the search results, these methods have been applied to the broader class of cardenolides, which includes this compound. Studies investigating the antiherpes activity of cardenolides have utilized in silico models to discriminate active from inactive compounds based on molecular and tridimensional structural properties. researchgate.net QSPR models have also been generated to predict the lipophilicity (log P values) of cardenolides, using experimental results as input. researchgate.net These studies suggest that structural features and lipophilicity play a role in the biological activity of cardenolides, and computational models can be predictive in this context. researchgate.net

The development of QSAR/QSPR models typically involves calculating molecular descriptors that represent various aspects of chemical structure and using statistical methods or machine learning algorithms to build predictive models. researchgate.netmdpi.comgithub.com These models can be valuable tools in the rational design and optimization of cardenolide derivatives with desired activities or properties. researchgate.net

In Silico Models for Biological Activity Prediction

In silico models are widely used to predict the biological activities of compounds based on their structural characteristics or similarity to molecules with known activities. qima-lifesciences.comqima-lifesciences.com These methods can involve virtual screening based on ligand similarity or target protein structure. qima-lifesciences.com

For this compound and other cardenolides, in silico studies have been conducted to predict various biological effects. As mentioned in the docking section, the high-affinity binding to the Na+/K+-ATPase predicted by docking is an in silico prediction of a key biological interaction that underlies many of the observed activities of cardiac glycosides. nih.govresearchgate.netresearchgate.net

Furthermore, in silico models have been developed and applied in the context of predicting the antiherpes activity of cardenolides, including this compound. researchgate.net These models were able to predict active cardenolides and their lipophilicity values, supporting the use of computational methods in identifying potential antiviral agents within this class of compounds. researchgate.net

In silico prediction tools can analyze the 3D chemical structure and electrostatic charge distribution of a compound like this compound and compare it to databases of molecules with known biological activities to predict potential applications. qima-lifesciences.comqima-lifesciences.com While specific predictive models solely focused on this compound's diverse biological activities (beyond Na+/K+-ATPase inhibition and antiherpes effects as indicated by the cardenolide studies) were not detailed, the general applicability of in silico methods for predicting biological activity in the context of natural products and drug discovery is well-established. bonviewpress.comnih.gov

Molecular Dynamics Simulations to Investigate Conformational Changes and Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time by solving Newton's equations of motion. ebsco.comwikipedia.org These simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment or target proteins. ebsco.comwikipedia.org MD simulations can be used to study the stability of ligand-protein complexes and refine the understanding of binding interactions obtained from molecular docking. bonviewpress.com

While the search results mention the use of molecular dynamics simulations in conjunction with molecular docking in some studies involving cardenolides researchgate.net, detailed findings specifically on the conformational changes of this compound or the dynamics of its interaction with the Na+/K+-ATPase derived from MD simulations were not provided in the snippets.

However, MD simulations are a valuable tool for investigating the flexibility of both the ligand and the protein binding site, providing a more realistic representation of the binding process compared to static docking poses. ebsco.comwikipedia.org They can help to understand how the binding of this compound might induce conformational changes in the Na+/K+-ATPase or how the flexibility of this compound itself affects its binding affinity and kinetics. ebsco.com The application of MD simulations can further validate and enhance the understanding of the molecular interactions characterized by docking studies. bonviewpress.com

Advanced Analytical Methodologies for Glucoevatromonoside Research

Development of Quantification Methods using Analytical Quality by Design (AQbD)

The development of robust and reliable quantification methods for Glucoevatromonoside can benefit significantly from the principles of Analytical Quality by Design (AQbD). AQbD is a systematic, risk-based approach to method development that starts with predefined objectives and emphasizes understanding and control based on sound science and quality risk management. lcms.czamericanpharmaceuticalreview.com This approach aims to deliver a fit-for-purpose method that consistently performs as intended throughout its lifecycle. lcms.czamericanpharmaceuticalreview.com

While specific studies detailing the AQbD-based quantification of this compound were not extensively found in the search results, the application of AQbD in pharmaceutical analysis, particularly for small molecules using techniques like reversed-phase liquid chromatography (RPLC), is well-established. americanpharmaceuticalreview.com AQbD involves identifying critical method parameters that affect critical method attributes through risk assessment. nih.gov Experimental designs can then be applied to understand the impact of these parameters on method performance, leading to the establishment of a method operable design region (MODR) where the method meets performance criteria. nih.govrsc.org This systematic approach ensures method robustness and reliability for accurate quantification. americanpharmaceuticalreview.comrsc.org For instance, AQbD has been applied to develop HPLC-UV methods for determining the purity of DNA, demonstrating its utility in establishing accurate and reliable quantification methods in complex matrices. medicinescience.org Similarly, AQbD has been used in the comprehensive analysis of bioactive compounds from natural sources, highlighting its applicability to compounds like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity and determining the content of chemical compounds, including this compound. nih.govmtoz-biolabs.com HPLC offers high efficiency and precise separation capabilities, making it a reliable tool for detecting and quantifying impurities and degradation products. mtoz-biolabs.com

In the context of this compound research, HPLC has been employed for the analysis of cardenolide content in plant extracts, which are potential sources of GEV. researchgate.net Studies have described using HPLC with specific column types and mobile phases for the separation and quantification of cardenolides. researchgate.netresearchgate.net For example, an HPLC method utilizing a Zorbax Eclipse XDB-C18 column with a methanol-water mobile phase gradient has been used for the determination of other compounds, illustrating the general applicability of RP-HPLC for similar analyses. researchgate.net The detection of compounds in HPLC is often achieved using UV detectors, which can identify substances with chromophores, such as aromatic rings, typically monitored at wavelengths like 220 nm or 280 nm depending on the compound's structure. nih.govmtoz-biolabs.com For GEV, detection at an appropriate UV wavelength would be crucial for its quantification and purity assessment. The purity of a compound analyzed by HPLC is typically assessed by evaluating the peak area or height in the chromatogram relative to standards, allowing for the identification of impurities. mtoz-biolabs.com

Flow Cytometry for Cell-Based Assays (e.g., Cell Cycle, Cell Death Monitoring)

Flow cytometry is a powerful technique used in this compound research to analyze various cell-based parameters, including cell cycle distribution and cell death. researchgate.netnih.govnih.govfrontiersin.org This method allows for the rapid and quantitative assessment of large cell populations.

Studies investigating the effects of this compound on cancer cells have utilized flow cytometry to monitor cell cycle modulation and cell death induction. researchgate.netnih.govfrontiersin.org For instance, flow cytometry analysis using propidium (B1200493) iodide (PI) staining has been employed to determine the percentages of cells in different cell cycle phases (subG0, G0/G1, S, and G2/M). nih.gov Research has shown that GEV can induce cell cycle arrest, specifically causing an accumulation of cells in the G2/M phase in certain cancer cell lines. nih.gov

Furthermore, flow cytometry is used to quantify cell death, often in conjunction with staining methods like Annexin V-FITC and propidium iodide to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.netarchivesofmedicalscience.com Studies on GEV have monitored cell death using flow cytometry, revealing its ability to induce cell death in a cancer-type specific manner. researchgate.netnih.gov Flow cytometry can also provide information on cellular morphology based on forward and side scatter properties, allowing for the identification of cell populations with altered size and granularity following GEV treatment. researchgate.netfrontiersin.org

An example of cell cycle data obtained using flow cytometry in this compound research is presented below:

| Cell Cycle Phase | Control (%) | GEV Treatment (nM) |

| SubG0 | X | Y |

| G0/G1 | A | B |

| S | C | D |

| G2/M | E | F |

Live-Cell Imaging and Transmission Electron Microscopy for Morphological Analysis

Live-cell imaging and Transmission Electron Microscopy (TEM) are crucial techniques for analyzing the morphological alterations induced by this compound at different levels of resolution. researchgate.netnih.govnih.govfrontiersin.org

Live-cell imaging allows for the real-time monitoring of dynamic cellular processes and morphological changes in response to GEV treatment. researchgate.netfrontiersin.org This technique provides visual evidence of how cells react to the compound over time, capturing events such as changes in cell shape, membrane blebbing, or vacuole formation. researchgate.netfrontiersin.org

Transmission Electron Microscopy, on the other hand, offers high-resolution ultrastructural details of cellular components. phi-gmbh.eu TEM has been used in this compound research to examine the severe morphological alterations occurring within cells upon treatment. researchgate.netnih.govfrontiersin.org This includes detailed observations of changes in the nucleus and cytoplasm, providing insights into the mechanisms of cell death induced by GEV. researchgate.netnih.govfrontiersin.org Sample preparation for TEM typically involves fixation, dehydration, and embedding in resin to obtain ultra-thin sections that can be penetrated by the electron beam. phi-gmbh.eu Cryo-TEM is an advanced form that preserves the native structure of biological material by freezing samples at very low temperatures. mdpi.com

Representative TEM images of cells treated with GEV have shown significant ultrastructural changes, such as nuclear and cytoplasmic alterations. researchgate.netfrontiersin.org

Western Blotting for Protein Expression Analysis (e.g., Cyclin B1, p53, Caspases)

Western blotting is an essential technique for analyzing the expression levels of specific proteins in cells treated with this compound. americanpharmaceuticalreview.comresearchgate.netnih.gov This method allows researchers to investigate the molecular pathways affected by GEV, particularly those involved in cell cycle regulation and cell death.

Studies on this compound have utilized Western blotting to assess the expression of key proteins such as Cyclin B1, p53, and caspases. researchgate.netnih.gov For example, research has shown that GEV treatment can lead to the downregulation of Cyclin B1 and p53 in certain cancer cell lines, which correlates with observed cell cycle arrest. nih.gov

Western blotting involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target proteins. archivesofmedicalscience.com The intensity of the resulting bands indicates the relative protein expression levels, which can be quantified using software. researchgate.netnih.gov

Analysis of caspase activation, particularly caspase-3 and caspase-7, is often performed using methods like luminescence-based assays or by detecting cleaved caspase forms via Western blotting to determine if GEV induces caspase-dependent apoptosis. researchgate.netnih.gov While GEV induced caspase-dependent apoptosis in some cell types, it was found to induce caspase-independent cell death in others, highlighting the importance of these analyses. researchgate.netnih.govfrontiersin.org

Western blot analysis has provided data on the impact of GEV on protein expression:

| Protein | Cell Line | GEV Concentration (nM) | Time (h) | Expression Level (Relative to Control) |

| Cyclin B1 | A549 | 10, 50, 100 | 24, 48 | Decreased |

| p53 | A549 | 10, 50, 100 | 24, 48 | Decreased |

| Caspase-3 Cleavage | A549 | Various | Various | Not detected (caspase-independent death) |

| Caspase-3 Cleavage | U937 | Various | Various | Detected (caspase-dependent apoptosis) |

Spectroscopic Techniques for Real-time Cellular Monitoring

Spectroscopic techniques offer non-invasive methods for monitoring biochemical and biophysical changes in cells, potentially in real-time. nih.gov While the search results did not provide specific examples of spectroscopic techniques being used for real-time cellular monitoring directly related to this compound, the general application of these techniques in biological research is relevant.

Various spectroscopic methods, including fluorescence, Raman spectroscopy, and infrared spectroscopy, can provide valuable insights into cellular processes. nih.govsolubilityofthings.com These techniques can be used to monitor changes in metabolite concentrations, protein conformation, and cellular environment. nih.govsolubilityofthings.comd-nb.info For example, near-infrared (NIR) spectroscopy has been used for the in-situ, on-line monitoring of metabolites like glucose during cell cultivation processes. d-nb.info Fluorescence spectroscopy is another technique widely used in cell-based assays, often in conjunction with fluorescent probes to monitor specific cellular events or molecules. nih.govucd.ie

The application of these spectroscopic techniques in this compound research could potentially provide real-time data on the compound's effects on cellular metabolism, molecular interactions, or the progression of cell death, complementing the information obtained from end-point assays like Western blotting and flow cytometry.

Q & A

Q. What experimental methodologies are recommended for identifying glucoevatromonoside’s bioactive properties and structural confirmation?

To confirm this compound’s structure and antiviral activity, researchers should:

- Isolation and Purification : Use chromatographic techniques (e.g., HPLC) to isolate the compound from Digitalis lanata extracts .

- Structural Elucidation : Apply NMR spectroscopy and mass spectrometry for molecular characterization .

- Bioactivity Screening : Conduct in vitro antiviral assays (e.g., plaque reduction assays on Vero cells infected with HSV-1/HSV-2) to quantify IC50 values .

Q. How can researchers determine the stage of viral replication inhibited by this compound?

Use time-of-addition/removal assays to pinpoint the replication stage affected:

- Add this compound at intervals post-infection (e.g., 0–24 hours) and measure viral yield via plaque assays. Activity preserved up to 12 hours post-infection suggests inhibition of late-stage processes like viral assembly .

- Compare with controls (e.g., acyclovir, which targets viral DNA polymerase) to differentiate mechanisms .

Q. What are the critical controls required in anti-HSV experiments with this compound?

- Cell Viability Controls : Use MTT assays to rule out cytotoxicity at tested concentrations .

- Viral Controls : Include untreated infected cells and cells treated with known antivirals (e.g., acyclovir) .

- Compound Solubility Controls : Verify solvent (e.g., DMSO) does not interfere with viral replication .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

- Test a range of concentrations (e.g., 0.13 μM to 16 μM) to calculate IC50 and selectivity indices (SI = CC50/IC50) .

- Use nonlinear regression models (e.g., GraphPad Prism) for curve fitting and statistical validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Example contradiction: Some studies report no effect on viral attachment/penetration , while others suggest late-stage inhibition. To resolve:

Q. What methodologies are optimal for investigating this compound’s synergistic effects with other antivirals?

Q. How can computational chemistry enhance this compound research?

Q. What experimental approaches address this compound’s potential cross-genotypic antiviral coverage?

Q. How can researchers assess this compound’s resistance profile in HSV?

Q. What methodologies are critical for translating in vitro findings to in vivo models?

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in murine models .

- Toxicity Screening : Monitor hepatic/renal function in treated animals using serum biomarkers (e.g., ALT, creatinine) .

Data Analysis & Contradiction Management

Q. How should researchers analyze discrepancies in IC50 values across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.